Cetophenicol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cetofenicol se puede sintetizar a través de una serie de reacciones químicas que involucran la acilación de derivados de fenilpropanodiol. El proceso generalmente implica el uso de cloruros de acilo y catalizadores apropiados en condiciones controladas para lograr el producto deseado .

Métodos de producción industrial: En entornos industriales, el cetofenicol se produce utilizando reactores químicos a gran escala donde las condiciones de reacción, como la temperatura, la presión y el pH, se controlan meticulosamente para garantizar un alto rendimiento y pureza. El producto final se purifica luego mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: Cetofenicol sufre diversas reacciones químicas, que incluyen:

Oxidación: Cetofenicol se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas o alcoholes.

Sustitución: Cetofenicol puede sufrir reacciones de sustitución nucleófila, donde los grupos funcionales son reemplazados por nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se emplean nucleófilos como iones hidróxido o aminas en condiciones básicas o ácidas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de cetofenicol, como acetatos, óxidos y aminas .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cetophenicol exhibits a broad spectrum of antibacterial activity, making it useful in treating various bacterial infections. Its mechanism primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to chloramphenicol.

Table 1: Antibacterial Spectrum of this compound

| Bacteria | Sensitivity |

|---|---|

| Escherichia coli | Sensitive |

| Staphylococcus aureus | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Pseudomonas aeruginosa | Resistant |

Immunomodulatory Effects

Recent studies have indicated that this compound can influence immune responses. Research has shown that this compound suppresses antibody production in response to specific antigens, which may have implications for its use in conditions where modulation of the immune response is desired.

Case Study: Influence on Antibody Production

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced antibody levels in experimental models, suggesting potential applications in autoimmune diseases or conditions requiring immune suppression .

Veterinary Medicine

This compound is utilized in veterinary medicine for treating bacterial infections in animals. Its effectiveness against common pathogens in livestock makes it a valuable tool for veterinarians. However, its use is carefully regulated due to concerns about antibiotic resistance and residues in food products.

Table 2: Veterinary Applications of this compound

| Animal Type | Common Infections Treated |

|---|---|

| Cattle | Bovine respiratory disease |

| Poultry | Colibacillosis |

| Swine | Pneumonia |

Research Applications

This compound's properties have made it a subject of interest in various research fields, including pharmacology and toxicology. Its ability to inhibit protein synthesis allows researchers to study the effects of protein inhibition on cellular processes.

Case Study: Toxicity Studies

A study using this compound as a model compound investigated the mutagenic and carcinogenic potential of antibiotics using computational methods. The findings indicated that this compound possesses certain toxicophore groups that could be associated with carcinogenic effects .

Potential Side Effects and Safety Concerns

While this compound is effective, its use is associated with certain side effects, including bone marrow suppression and potential toxicity. These concerns necessitate careful monitoring when used clinically or in research settings.

Mecanismo De Acción

Cetofenicol ejerce sus efectos al unirse a la subunidad 50S de los ribosomas bacterianos, inhibiendo así la actividad peptidil transferasa. Esta acción evita la transferencia de aminoácidos a la cadena peptídica en crecimiento, deteniendo eficazmente la síntesis de proteínas y provocando la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Cetofenicol es único entre los antibacterianos de tipo amphenicol debido a su estructura específica de acilamino fenilpropanodiol. Compuestos similares incluyen:

Cloranfenicol: Otro antibiótico amphenicol con un mecanismo de acción similar pero una estructura química diferente.

Tiamfenicol: Un derivado del cloranfenicol con actividad antibacteriana mejorada.

Azidamfenicol: Un compuesto con un grupo azido que reemplaza el grupo dicloro en cloranfenicol

Cetofenicol destaca por sus potentes efectos inmunosupresores y su capacidad para suprimir el aumento de las células esplénicas formadoras de hemolisina .

Actividad Biológica

Cetophenicol is a synthetic antibiotic closely related to chloramphenicol, known for its broad-spectrum antibacterial properties. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and recent research findings.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the peptidyl transferase activity, which is crucial for peptide bond formation during translation. This action is similar to that of chloramphenicol, making this compound effective against a variety of Gram-positive and Gram-negative bacteria. Notably, this compound has been shown to suppress immune responses by inhibiting antibody production in animal models, which may have implications for its use in certain therapeutic contexts .

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against several bacterial strains. It is particularly effective against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Salmonella spp.

The Minimum Inhibitory Concentration (MIC) values for this compound vary among different bacterial species, indicating its broad-spectrum efficacy. For example, the MIC for E. coli can be as low as 4 µg/mL, demonstrating significant antimicrobial potency .

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound and its derivatives. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, compounds derived from this compound have shown promising results in reducing the viability of A549 lung cancer cells in vitro. The most effective derivatives were able to induce mitochondrial damage and reactive oxygen species (ROS) formation, leading to apoptosis in cancer cells .

Study on Anticancer Activity

A study focused on several naphthoquinone derivatives related to this compound found that specific substitutions on the phenylamino moiety significantly enhanced anticancer activity. Compounds with 4-hydroxyphenylamino substituents exhibited IC50 values as low as 12.5 µM against A549 cells, comparable to doxorubicin's effects .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 25 | Induces mitochondrial damage |

| Compound 16 | 12.5 | ROS formation leading to apoptosis |

Immunomodulatory Effects

This compound's immunomodulatory effects were highlighted in a study assessing its influence on antibody production. Results indicated that this compound could suppress antibody responses in immunized animals, suggesting a dual role as an antibiotic and an immunosuppressant . This property may be beneficial in specific clinical scenarios where modulation of immune response is desirable.

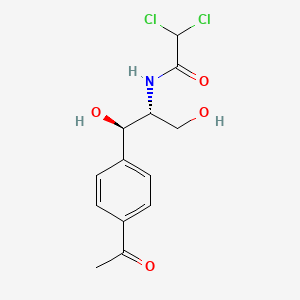

Propiedades

Número CAS |

735-52-4 |

|---|---|

Fórmula molecular |

C13H15Cl2NO4 |

Peso molecular |

320.16 g/mol |

Nombre IUPAC |

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20) |

Clave InChI |

PKUBDVAOXLEWBF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

SMILES isomérico |

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cetophenicol ; W 3746; W-3746; W3746. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.